molecular formula C11H15F5NO5PS B1425171 Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate CAS No. 1309569-37-6

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate

Cat. No. B1425171
M. Wt: 399.27 g/mol
InChI Key: DPQNWEAJFRTOLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl 2-nitro-(pentafluorosulfanyl)benzylphosphonates are available by the vicarious nucleophilic substitution reaction of meta- and para- nitro-(pentafluorosulfanyl)benzenes and diethyl chloromethylphosphonate . They undergo Horner–Wadsworth–Emmons reaction with aldehydes in the presence of potassium hydroxide in acetonitrile at ambient temperature to give (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes in good yields and high stereoselectivities .


Molecular Structure Analysis

The molecular formula of Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) is C11H15F5NO5PS . Its molecular weight is 399.27 g/mol.


Chemical Reactions Analysis

Follow-up transformations of the primary products provided (E)-1-alkenyl-(pentafluorosulfanyl)benzenes and 2-(2-arylethyl)-(pentafluorosulfanyl)anilines . Reduction of (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes provided 2-(2-arylethyl)-(pentafluorosulfanyl)anilines, and the formation of (E)-1-alkenyl-4-(pentafluorosulfanyl)benzenes was demonstrated from diethyl 4-(pentafluorosulfanyl)benzylphosphonates .

Scientific Research Applications

Organophosphonates in Environmental Science

Organophosphonates, including compounds similar to Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate), have been extensively studied for their environmental relevance, biodegradability, and removal in wastewater treatment plants (WWTPs). Despite their stability against biological degradation, phosphonates can be removed with relatively high efficiency (>80%) in WWTPs operated with chemical phosphate precipitation. This indicates the environmental persistence of such compounds and the necessity for efficient removal mechanisms to prevent eutrophication and interference with phosphate precipitation processes in WWTPs (Rott, Steinmetz, & Metzger, 2018).

Synthesis and Applications in Chemistry

The phosphonic acid functional group, closely related to the chemical structure of interest, is employed for many applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. These compounds have been utilized for their bioactive properties (drug, pro-drug), in the design of supramolecular or hybrid materials, and for the functionalization of surfaces among other applications. This highlights the versatility and importance of phosphonate derivatives in various research fields including chemistry, biology, and physics, suggesting potential areas of application for Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Potential for Innovative Drug Delivery and Medical Applications

Phosphonate-based compounds are also explored for innovative drug delivery mechanisms and as potential therapeutic agents. The exploration of prodrugs to overcome drug delivery obstacles associated with phosphate, phosphonate, and phosphinate functional group-containing drugs exemplifies the ongoing research aimed at enhancing the bioavailability and efficacy of these compounds in medical applications. This research avenue could also apply to the specific compound , highlighting its potential relevance in the development of new therapeutic strategies (Krise & Stella, 1996).

properties

IUPAC Name

[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQNWEAJFRTOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F5NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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